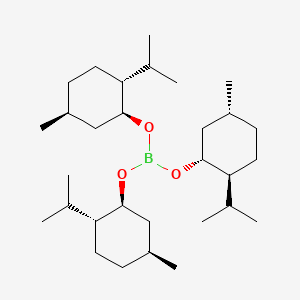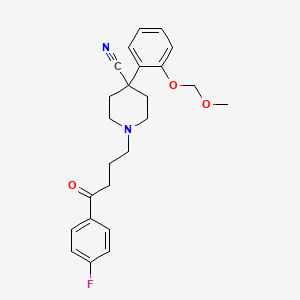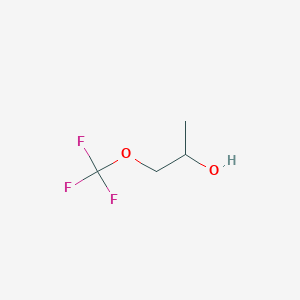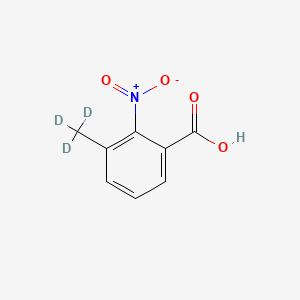![molecular formula C15H19BrN2O B13409763 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a chemical compound with the molecular formula C15H19BrN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with an ethyl group and an ethoxyaniline moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide typically involves the following steps:
Reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluoronitrobenzene: This reaction yields 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene.
Reduction of the nitro group: The nitro group in 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene is reduced to form the corresponding amino compound, 4-[2-(5-ethyl-2-pyridyl)ethoxy]aminobenzene.
Diazotization and treatment with aqueous HBr: The amino compound is diazotized and treated with aqueous hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]aniline: A closely related compound with similar structural features.
5-[4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzyl]-1,3-thiazolidine-2,4-dione: Another compound with a similar pyridine ring and ethoxy group
Uniqueness
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H19BrN2O |
|---|---|
Molecular Weight |
323.23 g/mol |
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline;hydrobromide |
InChI |
InChI=1S/C15H18N2O.BrH/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;/h3-8,11H,2,9-10,16H2,1H3;1H |
InChI Key |
VDCUSXLXJHVOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)






![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)


